molecular formula C10H10BrNO B1447208 (5-Bromo-7-methyl-1H-indol-2-yl)methanol CAS No. 1429901-33-6

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Cat. No. B1447208
CAS RN: 1429901-33-6
M. Wt: 240.1 g/mol
InChI Key: MZOLNDHAWVEZKE-UHFFFAOYSA-N
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Description

(5-Bromo-7-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-7-methylindole-2-methanol, is a synthetic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing more than one type of atom. This particular compound has been studied for its potential applications in a variety of scientific research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, as well as its potential future directions.

Scientific Research Applications

Cancer Treatment

Indole derivatives, including (5-Bromo-7-methyl-1H-indol-2-yl)methanol, have been studied for their potential in treating cancer. These compounds can interact with various cellular mechanisms that are pivotal in cancer progression. Research has shown that indole derivatives can inhibit the proliferation of cancer cells and induce apoptosis .

Antimicrobial Agents

The structural motif of indoles is known to exhibit antimicrobial properties. (5-Bromo-7-methyl-1H-indol-2-yl)methanol could be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other microbes .

Neurological Disorders

Indoles have been implicated in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This compound could be part of research into treatments for diseases like Parkinson’s and Alzheimer’s .

Biotechnological Production

Indole derivatives are valuable in biotechnological applications, such as the production of natural flavorants or colorants. Biocatalytic approaches can convert indole derivatives into useful industrial compounds .

Quorum Sensing in Bacteria

Indoles play a significant role in bacterial communication, known as quorum sensing. This process is crucial for understanding bacterial behavior and could lead to the development of novel antibacterial strategies .

Synthetic Chemistry

The compound is a key intermediate in synthetic chemistry, particularly in the synthesis of complex natural products and bioactive chemical space expansion. It’s instrumental in the construction of diverse molecular architectures .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors. This makes them valuable in drug discovery and development processes .

Environmental Significance

Indoles and their derivatives also have roles in environmental systems, which could be important for ecological studies and the development of eco-friendly technologies .

properties

IUPAC Name

(5-bromo-7-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOLNDHAWVEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
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